molecular formula C10H11NOS B1424994 2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile CAS No. 1311316-24-1

2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile

Cat. No.: B1424994
CAS No.: 1311316-24-1
M. Wt: 193.27 g/mol
InChI Key: CIYDICDGNXZBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile is an organic compound with the molecular formula C10H11NOS and a molecular weight of 193.27 g/mol . It is characterized by the presence of a methoxy group, a methylsulfanyl group, and a nitrile group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile typically involves the reaction of 4-methoxy-3-(methylsulfanyl)benzaldehyde with a suitable nitrile source under specific reaction conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the nitrile group produces primary amines.

Scientific Research Applications

2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile can be compared with other similar compounds, such as:

    4-Methoxybenzyl cyanide: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.

    3-Methylthio-4-methoxybenzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different synthetic applications and reactivity.

    4-Methoxyphenylacetonitrile:

The uniqueness of this compound lies in the combination of the methoxy, methylsulfanyl, and nitrile groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxy-3-methylsulfanylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYDICDGNXZBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901249046
Record name Benzeneacetonitrile, 4-methoxy-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311316-24-1
Record name Benzeneacetonitrile, 4-methoxy-3-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311316-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 4-methoxy-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile
Reactant of Route 3
Reactant of Route 3
2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile
Reactant of Route 4
Reactant of Route 4
2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile
Reactant of Route 5
Reactant of Route 5
2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile
Reactant of Route 6
Reactant of Route 6
2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.